Mechanistic Selectivity: HIF2α–Hsp70 Complex Disruption by FRET
In a FRET-based protein–protein interaction assay, Compound-c2 at 30 µM significantly reduced the HIF2α–Hsp70 FRET signal relative to DMSO control, whereas the structurally related analogs Compound-y (4-bromo derivative) and Compound-z (4-alkyne derivative), as well as the FDA-approved HIF2α inhibitor belzutifan, each tested at 30 µM, did not alter the FRET signal, demonstrating that HIF2α–Hsp70 disruption is unique to Compound-c2 and not a class-wide property of PAS-B binders [1]. The paper concludes that this distinct mechanism positions Compound-c2 as an alternative with potential utility in addressing drug resistance [1].
| Evidence Dimension | HIF2α–Hsp70 interaction disruption (FRET signal) |
|---|---|
| Target Compound Data | 30 µM Compound-c2, 4 h treatment: significant reduction in FRET signal vs DMSO |
| Comparator Or Baseline | 30 µM Belzutifan (2 h), 30 µM Compound-y (16 h), 30 µM Compound-z (16 h): no significant change in FRET signal |
| Quantified Difference | Qualitative: Compound-c2 disrupts HIF2α–Hsp70; none of the three comparators disrupt the interaction |
| Conditions | HEK293 or 786-O cells co-transfected with GFP-HSP70 and mCherry-HIF2α; FRET measured by Tecan SPARK plate reader |
Why This Matters
Users seeking a tool compound that degrades HIF2α via chaperone dissociation must select Compound-c2; belzutifan and close analogs do not engage this pathway.
- [1] Heritz JA, et al. Targeting and dissociating HIF2α from the molecular chaperone Hsp70 triggers apoptosis in kidney cancer. Commun Med (Lond). 2026 Jan 12;6(1):91. doi: 10.1038/s43856-025-01356-x. View Source
